Methyl 1-adamantyl ketone thiosemicarbazone
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Overview
Description
Methyl 1-adamantyl ketone thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. Thiosemicarbazones are formed by the condensation of thiosemicarbazide with aldehydes or ketones. The incorporation of the adamantyl group into the molecular structure often enhances the biological activity of the compound due to its unique properties, such as good fat solubility and increased membrane permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-adamantyl ketone thiosemicarbazone typically involves the reaction of methyl 1-adamantyl ketone with thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-adamantyl ketone thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazide derivatives .
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry and as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 1-adamantyl ketone thiosemicarbazone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Thiosemicarbazone derivatives: These compounds share the thiosemicarbazone functional group and exhibit similar biological activities.
Adamantane derivatives: Compounds containing the adamantyl group often show enhanced biological activity due to their unique structural properties.
Uniqueness: Methyl 1-adamantyl ketone thiosemicarbazone stands out due to the combined presence of the adamantyl group and the thiosemicarbazone moiety. This unique combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H21N3S |
---|---|
Molecular Weight |
251.39 g/mol |
IUPAC Name |
[(E)-1-(1-adamantyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C13H21N3S/c1-8(15-16-12(14)17)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-7H2,1H3,(H3,14,16,17)/b15-8+ |
InChI Key |
KJYYVKYSBVQXBM-OVCLIPMQSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C12CC3CC(C1)CC(C3)C2 |
Canonical SMILES |
CC(=NNC(=S)N)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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